molecular formula C15H22N2O2 B6629025 3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide

3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide

Cat. No.: B6629025
M. Wt: 262.35 g/mol
InChI Key: BEFAKOPPRIVLKG-UHFFFAOYSA-N
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Description

3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide is a complex organic compound that features a benzamide core linked to a cyclohexyl group through an amino-methyl bridge

Properties

IUPAC Name

3-[[[2-(hydroxymethyl)cyclohexyl]amino]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c16-15(19)12-6-3-4-11(8-12)9-17-14-7-2-1-5-13(14)10-18/h3-4,6,8,13-14,17-18H,1-2,5,7,9-10H2,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFAKOPPRIVLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)NCC2=CC(=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide typically involves multi-step organic reactions. One common route starts with the preparation of 2-(Hydroxymethyl)cyclohexylamine, which is then reacted with benzoyl chloride to form the desired benzamide derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The benzamide group can be reduced to form a benzylamine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 3-[[[2-(Carboxymethyl)cyclohexyl]amino]methyl]benzamide.

    Reduction: Formation of 3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzylamine.

    Substitution: Formation of various substituted benzamide derivatives depending on the substituent used.

Scientific Research Applications

3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzoic acid
  • 3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzylamine
  • 3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzyl chloride

Uniqueness

3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both a hydroxymethyl group and a benzamide core allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.

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